molecular formula C15H21NO3 B13499708 Benzyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Benzyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13499708
M. Wt: 263.33 g/mol
InChI Key: BVTSTCCUNHXPRO-UHFFFAOYSA-N
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Description

Benzyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is a chiral compound often used in research and industrial applications due to its unique structural properties. The compound is known for its role as a chiral catalyst in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(2-hydroxypropan-2-yl)pyrrolidine under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. As a chiral catalyst, it facilitates the formation of enantiomerically pure products by stabilizing transition states and intermediates during chemical reactions. The compound’s hydroxyl and carboxylate groups play crucial roles in its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and chiral properties. This makes it particularly effective as a chiral catalyst in asymmetric synthesis, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,18)13-9-6-10-16(13)14(17)19-11-12-7-4-3-5-8-12/h3-5,7-8,13,18H,6,9-11H2,1-2H3

InChI Key

BVTSTCCUNHXPRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCN1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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